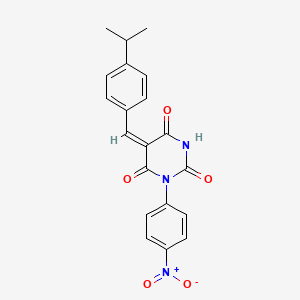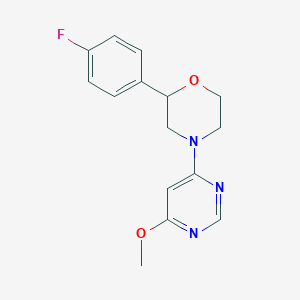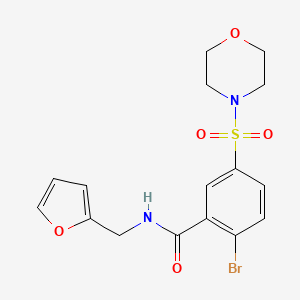
2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide, commonly known as Br-FMMB, is a chemical compound that has been extensively studied for its pharmacological properties. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling pathways. Br-FMMB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, making it a promising candidate for the treatment of type 2 diabetes.
Wirkmechanismus
Br-FMMB is a potent inhibitor of the protein tyrosine phosphatase 1B (2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide), an enzyme that plays a crucial role in regulating insulin signaling pathways. By inhibiting this compound, Br-FMMB increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose tolerance and reduced blood glucose levels.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling pathways, Br-FMMB has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Br-FMMB is its specificity for 2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide. Unlike other this compound inhibitors, Br-FMMB does not inhibit other protein tyrosine phosphatases, which can lead to unwanted side effects. However, one limitation of Br-FMMB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Br-FMMB. One area of interest is the development of more soluble derivatives of Br-FMMB that can be administered in vivo more easily. Another area of interest is the investigation of the anti-inflammatory properties of Br-FMMB, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the long-term safety and efficacy of Br-FMMB in humans, and to investigate its potential use in combination with other drugs for the treatment of type 2 diabetes.
Synthesemethoden
The synthesis of Br-FMMB involves a multi-step process that begins with the reaction of 5-aminobenzene-1-sulfonyl chloride with morpholine to form 5-(4-morpholinylsulfonyl)benzenamine. This intermediate is then reacted with 2-furylmethyl bromide and N-bromosuccinimide to yield 2-bromo-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide. The overall yield of this synthesis is approximately 40%.
Wissenschaftliche Forschungsanwendungen
Br-FMMB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, and has also been shown to reduce blood glucose levels in diabetic mice. Additionally, Br-FMMB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c17-15-4-3-13(25(21,22)19-5-8-23-9-6-19)10-14(15)16(20)18-11-12-2-1-7-24-12/h1-4,7,10H,5-6,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHFLAJGWUVSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)
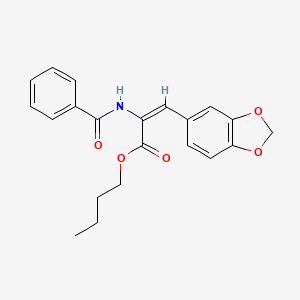
![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
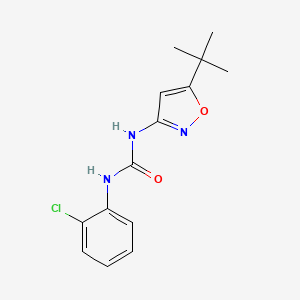
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
